ethyl 7-(1H-imidazol-2-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(1H-imidazol-2-yl)heptanoate is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(1H-imidazol-2-yl)heptanoate typically involves the formation of the imidazole ring followed by the attachment of the heptanoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(1H-imidazol-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(1H-imidazol-2-yl)heptanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(1H-imidazol-2-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 7-(1H-imidazol-2-yl)heptanoate can be compared with other imidazole derivatives, such as:
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Similar in structure but with a benzo-fused imidazole ring, leading to different chemical and biological properties.
Ethyl 2-(1H-imidazol-4-yl)acetate: Differing in the position of the ester group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a heptanoate ester group, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 7-(1H-imidazol-2-yl)heptanoate |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)8-6-4-3-5-7-11-13-9-10-14-11/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
GNJHTESZFTWFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.